![molecular formula C16H15BrN2O3 B3912182 4-bromo-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3912182.png)
4-bromo-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide
説明
4-bromo-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various types of cancer. Sorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis.
作用機序
Sorafenib targets several signaling pathways involved in tumor growth and angiogenesis. The drug inhibits the activity of Raf kinases, which are involved in the Raf/MEK/ERK signaling pathway that promotes cell proliferation and survival. Sorafenib also inhibits the activity of VEGFR-2 and PDGFR-β, which are involved in angiogenesis. By inhibiting these signaling pathways, Sorafenib reduces tumor growth and angiogenesis.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects. The drug inhibits the activity of several kinases involved in tumor growth and angiogenesis, which leads to reduced tumor growth and angiogenesis. Sorafenib has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Sorafenib has been shown to have anti-inflammatory effects.
実験室実験の利点と制限
Sorafenib has several advantages and limitations for lab experiments. The drug has been extensively studied in preclinical and clinical trials, and its mechanism of action is well understood. Sorafenib is also commercially available, which makes it easily accessible for lab experiments. However, Sorafenib has limitations in terms of its selectivity and toxicity. The drug targets several signaling pathways, which can lead to off-target effects and toxicity. Additionally, Sorafenib has limited efficacy in some types of cancer.
将来の方向性
There are several future directions for Sorafenib research. One direction is to develop more selective kinase inhibitors that target specific signaling pathways involved in tumor growth and angiogenesis. Another direction is to develop combination therapies that incorporate Sorafenib with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, there is a need for more research on the mechanisms of resistance to Sorafenib and how to overcome this resistance. Overall, Sorafenib has shown promise as a potential therapeutic agent for various types of cancer, and further research is needed to fully understand its potential.
科学的研究の応用
Sorafenib has been extensively studied for its potential therapeutic applications in various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. The drug has been shown to inhibit tumor growth and angiogenesis by targeting several signaling pathways, including the Raf/MEK/ERK pathway, VEGFR-2, and PDGFR-β. Sorafenib has also been studied for its potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy.
特性
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-(2-methylphenoxy)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-11-4-2-3-5-14(11)21-10-15(20)22-19-16(18)12-6-8-13(17)9-7-12/h2-9H,10H2,1H3,(H2,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRQQVPXOQVYQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)ON=C(C2=CC=C(C=C2)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)O/N=C(/C2=CC=C(C=C2)Br)\N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。